molecular formula C10H8Cl2N2O2 B1431387 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole CAS No. 1260382-15-7

5,6-Dichloro-1-ethoxycarbonyl-7-azaindole

Cat. No. B1431387
M. Wt: 259.09 g/mol
InChI Key: ONDOSGPGHVPQNS-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-ethoxycarbonyl-7-azaindole is a chemical compound with the molecular formula C10H8Cl2N2O2 . It is a derivative of azaindole, a class of compounds that have been recognized as privileged structures in biological process modulation, medicinal chemistry, and drug discovery programs .


Synthesis Analysis

Azaindoles can be synthesized from chloroamino-N-heterocycles through an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles can be achieved starting from nicotinic acid derivatives or 2,6-dichloropyridine .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole consists of a pyrrolo[2,3-b]pyridine core with an ethoxycarbonyl group at the 1-position and two chlorine atoms at the 5 and 6 positions .


Chemical Reactions Analysis

Azaindoles can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions, followed by Pd-catalyzed tandem C-N couplings and cyclizations with amines to provide 6-azaindoles .


Physical And Chemical Properties Analysis

The molecular weight of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole is 259.09 . More detailed physical and chemical properties were not found in the retrieved sources.

Safety And Hazards

While specific safety and hazard information for 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole was not found, it’s important to handle all chemical compounds with care. General precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Azaindoles have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . The development of synthetic, elegant techniques for the functionalization of azaindoles continues to be an active area of research . Future directions may include the exploration of novel and effective methods for functionalization of the azaindole template .

properties

IUPAC Name

ethyl 5,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)14-4-3-6-5-7(11)8(12)13-9(6)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDOSGPGHVPQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC2=CC(=C(N=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-1-ethoxycarbonyl-7-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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